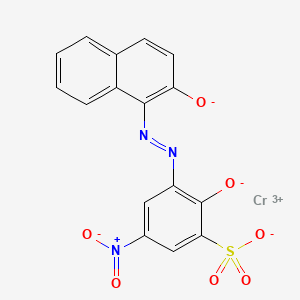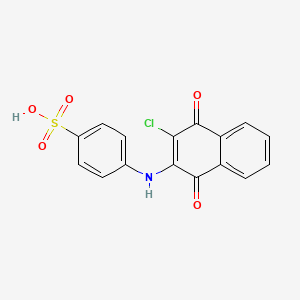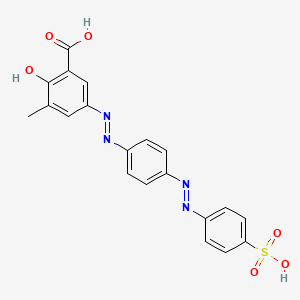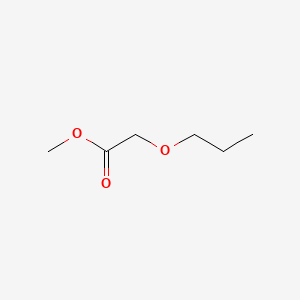
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both sulfonyl and imidazolidinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide typically involves multiple steps. One common approach includes:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: Finally, the imidazolidine ring is formed through a cyclization reaction involving the amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-Nitrophenyl)sulfonyl)phenyl)formamide
- N-(4-((4-Bromophenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
Uniqueness
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
60515-87-9 |
|---|---|
Molecular Formula |
C16H14N4O6S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)sulfonylphenyl]-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O6S/c21-15-17-9-10-19(15)16(22)18-11-1-5-13(6-2-11)27(25,26)14-7-3-12(4-8-14)20(23)24/h1-8H,9-10H2,(H,17,21)(H,18,22) |
InChI Key |
SPMLTIHHULBLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)



![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)








